molecular formula C23H21N5O2 B609104 2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile CAS No. 1431472-56-8

2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile

Cat. No.: B609104
CAS No.: 1431472-56-8
M. Wt: 399.454
InChI Key: MMRBNOXAAQLWLU-SJLPKXTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-8133 is an orexin-2 selective receptor antagonist with favorable development properties. Antagonism of orexin receptors has shown clinical efficacy as a novel paradigm for the treatment of insomnia and related disorders.

Scientific Research Applications

Antimicrobial Applications

Pyrimidine carbonitrile derivatives have demonstrated significant antimicrobial properties. The synthesis of various pyrimidine carbonitriles and their evaluation against bacterial and fungal strains have shown potential in inducing bacterial cell membrane rupture and disintegration. These compounds exhibit antimicrobial activity by interacting with the bacterial cell membrane, leading to cell leakage and morphological changes in both Gram-positive and Gram-negative bacteria as confirmed by molecular docking studies and field emission scanning electron microscopy (Radhika Bhat & N. Begum, 2021).

Synthesis and Characterization

Research has also focused on the innovative synthesis of pyrimidine carbonitriles through one-pot reactions and their self-assembly properties. Studies on the synthesis of 2-aminopyrimidinones illustrate the utility of these compounds in forming complex molecular structures that exhibit self-assembly and hydrogen bonding, providing a basis for further chemical and pharmacological research (M. Bararjanian, S. Balalaie, F. Rominger, & Sanaz Barouti, 2010).

Pharmacological Activities

Further studies have explored the anti-cancerous properties of substituted chromene compounds synthesized through reactions involving pyrimidine carbonitriles. These compounds have shown potential analgesic, anticonvulsant, and anti-inflammatory activities, suggesting a promising area for the development of new therapeutic agents (A. Abdelwahab & Salma Ashraf Hassan Fekry, 2022).

Properties

CAS No.

1431472-56-8

Molecular Formula

C23H21N5O2

Molecular Weight

399.454

IUPAC Name

2-[6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile

InChI

InChI=1S/C23H21N5O2/c1-16-7-8-18(30-21-13-17(14-24)9-12-25-21)15-28(16)23(29)20-6-3-2-5-19(20)22-26-10-4-11-27-22/h2-6,9-13,16,18H,7-8,15H2,1H3

InChI Key

MMRBNOXAAQLWLU-SJLPKXTDSA-N

SMILES

CC1CCC(CN1C(=O)C2=CC=CC=C2C3=NC=CC=N3)OC4=NC=CC(=C4)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-8133;  MK 8133;  MK8133.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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